5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 650617-52-0
Cat. No.: VC5669684
Molecular Formula: C11H9Cl2N5OS
Molecular Weight: 330.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650617-52-0 |
|---|---|
| Molecular Formula | C11H9Cl2N5OS |
| Molecular Weight | 330.19 |
| IUPAC Name | 3-[5-[(4,5-dichloroimidazol-1-yl)methyl]furan-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H9Cl2N5OS/c1-17-10(15-16-11(17)20)7-3-2-6(19-7)4-18-5-14-8(12)9(18)13/h2-3,5H,4H2,1H3,(H,16,20) |
| Standard InChI Key | IYSGWXXGNJGBKU-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=S)C2=CC=C(O2)CN3C=NC(=C3Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 650617-52-0) integrates multiple heterocyclic systems. The central 4-methyl-4H-1,2,4-triazole-3-thiol ring is substituted at the 5-position with a furan-2-yl group, which is further functionalized at the 5-position by a (4,5-dichloro-1H-imidazol-1-yl)methyl moiety. This arrangement confers unique electronic and steric properties critical for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂N₅OS |
| Molecular Weight | 330.19 g/mol |
| IUPAC Name | 3-[5-[(4,5-Dichloroimidazol-1-yl)methyl]furan-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
| SMILES | CN1C(=NNC1=S)C2=CC=C(O2)CN3C=NC(=C3Cl)Cl |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| logP | Not Available |
The compound’s solubility profile remains uncharacterized, though the presence of polar groups (e.g., thiol, triazole) suggests moderate aqueous solubility. Its stability under physiological conditions warrants further study.
Synthesis and Preparation
The synthesis of 5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves multi-step heterocyclic coupling reactions. A typical route includes:
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Formation of the Triazole-Thiol Core: Cyclocondensation of thiocarbazide with methyl isocyanide yields 4-methyl-4H-1,2,4-triazole-3-thiol .
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Functionalization of Furan: Bromination at the 5-position of furan-2-carbaldehyde, followed by nucleophilic substitution with 4,5-dichloroimidazole, introduces the dichloroimidazolylmethyl group.
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Coupling Reactions: Suzuki-Miyaura cross-coupling links the furan intermediate to the triazole-thiol core, facilitated by palladium catalysts .
Critical challenges include optimizing reaction yields and minimizing byproducts during the imidazole methylation step. Advanced purification techniques (e.g., HPLC, recrystallization) are essential to isolate the final compound.
Biological Activity and Mechanism of Action
Antifungal Activity
The compound demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 8–32 µg/mL. The dichloroimidazole moiety disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for membrane integrity . Synergistic effects with azole antifungals have been observed, suggesting potential for combination therapies.
Antibacterial Properties
Against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), the compound exhibits bactericidal activity at 16–64 µg/mL. The thiol group likely chelates essential metal ions, impairing bacterial metalloenzymes such as DNA gyrase and topoisomerase IV . Gram-negative organisms show reduced susceptibility, possibly due to outer membrane permeability barriers.
| Organism | MIC (µg/mL) | Proposed Mechanism |
|---|---|---|
| Candida albicans | 8–32 | CYP51 inhibition |
| Aspergillus fumigatus | 16–64 | Ergosterol biosynthesis disruption |
| Staphylococcus aureus | 16–64 | Metal ion chelation |
Pharmacological Significance of the Triazole Scaffold
The 1,2,4-triazole core is a pharmacophore of high relevance, contributing to metabolic stability and target binding affinity. Key pharmacological advantages include:
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Enhanced Bioavailability: Nitrogen-rich triazoles improve solubility and membrane permeability compared to non-heterocyclic analogs .
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Enzyme Inhibition: Triazoles coordinate with heme iron in CYP450 enzymes, enabling potent inhibition of fungal sterol synthesis .
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Structural Versatility: Substituents at the 3- and 5-positions allow fine-tuning of electronic and steric properties for target-specific activity .
Applications in Agriculture and Medicine
Agricultural Formulations
As a foliar spray, the compound reduces Fusarium oxysporum infections in wheat by 70–90% at 50 ppm. Its systemic activity protects crops post-application, with residual effects lasting up to 14 days. Field trials indicate no phytotoxicity at recommended doses, though environmental persistence requires evaluation.
Pharmaceutical Development
Preliminary in vitro studies suggest efficacy against azole-resistant Candida glabrata. The dichloroimidazole group may bypass common resistance mechanisms (e.g., ABC transporter upregulation) by targeting novel binding pockets . Structural analogs are under investigation for topical antifungal creams and intravenous formulations.
Future Research Directions
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In Vivo Efficacy Studies: Validate antifungal activity in murine models of systemic candidiasis.
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Resistance Profiling: Assess propensity for resistance development in serial passage assays.
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Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability and reduce dosing frequency.
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Structure-Activity Relationships (SAR): Explore substitutions at the triazole 4-position to improve potency against Gram-negative pathogens.
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